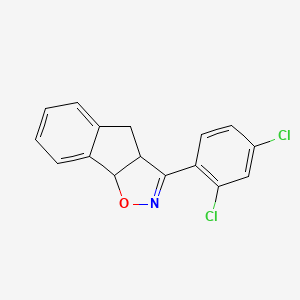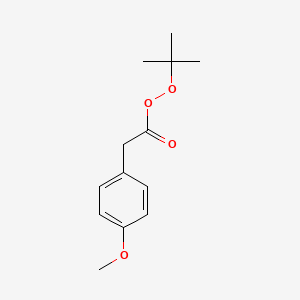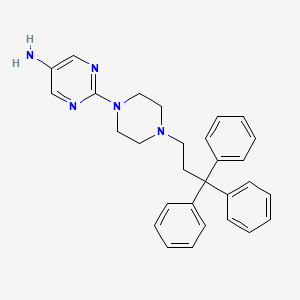![molecular formula C22H24N4 B14700360 N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine CAS No. 21323-11-5](/img/structure/B14700360.png)
N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its unique structure, which includes a cinnamylideneamino group attached to a piperazine ring, and a phenyl-prop-2-en-1-imine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine typically involves the reaction of cinnamaldehyde with piperazine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (around 40-60°C).
Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cinnamylideneamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of cinnamic acid derivatives.
Reduction: Formation of cinnamylamine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine can be compared with other piperazine derivatives, such as:
4-(1-Piperazinyl)aniline: Known for its use in pharmaceutical applications.
N-Phenylpiperazine: Used as an intermediate in the synthesis of various drugs.
1-(2-Pyridyl)piperazine: Investigated for its potential as a central nervous system agent.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
21323-11-5 |
|---|---|
Molekularformel |
C22H24N4 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
N-[4-(cinnamylideneamino)piperazin-1-yl]-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C22H24N4/c1-3-9-21(10-4-1)13-7-15-23-25-17-19-26(20-18-25)24-16-8-14-22-11-5-2-6-12-22/h1-16H,17-20H2 |
InChI-Schlüssel |
TWTJAKPOILRVIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1N=CC=CC2=CC=CC=C2)N=CC=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





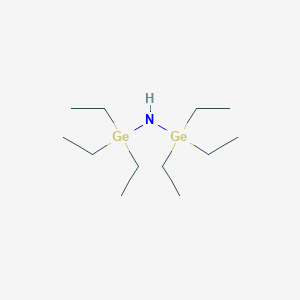

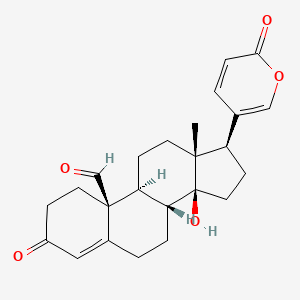
![5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14700318.png)
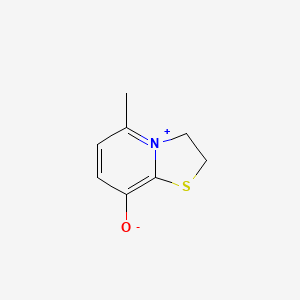
![3H-Naphtho[1,8a-b]oxirene](/img/structure/B14700324.png)
